molecular formula C20H17N5O3 B2931760 2-[(3-methylphenoxy)methyl]-N-[3-(1H-tetrazol-1-yl)phenyl]furan-3-carboxamide CAS No. 903859-87-0

2-[(3-methylphenoxy)methyl]-N-[3-(1H-tetrazol-1-yl)phenyl]furan-3-carboxamide

Cat. No.: B2931760
CAS No.: 903859-87-0
M. Wt: 375.388
InChI Key: QNEGNRFUTWAPNJ-UHFFFAOYSA-N
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Description

2-[(3-Methylphenoxy)methyl]-N-[3-(1H-tetrazol-1-yl)phenyl]furan-3-carboxamide is a synthetic small molecule characterized by a furan-3-carboxamide backbone substituted with a 3-methylphenoxymethyl group at the 2-position and a 3-(1H-tetrazol-1-yl)phenyl group at the carboxamide nitrogen.

Properties

IUPAC Name

2-[(3-methylphenoxy)methyl]-N-[3-(tetrazol-1-yl)phenyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-14-4-2-7-17(10-14)28-12-19-18(8-9-27-19)20(26)22-15-5-3-6-16(11-15)25-13-21-23-24-25/h2-11,13H,12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEGNRFUTWAPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=C(C=CO2)C(=O)NC3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(3-methylphenoxy)methyl]-N-[3-(1H-tetrazol-1-yl)phenyl]furan-3-carboxamide is a synthetic compound with a complex structure that includes a furan ring, a phenoxy group, and a tetrazole moiety. This unique combination of functional groups suggests potential biological activities that merit investigation. The molecular formula of this compound is C20H17N5O3, and it has a molecular weight of 375.388 g/mol.

Chemical Structure

The structure of the compound can be represented as follows:

Property Details
Molecular Formula C20H17N5O3
Molecular Weight 375.388 g/mol
IUPAC Name 2-[(3-methylphenoxy)methyl]-N-[3-(tetrazol-1-yl)phenyl]furan-3-carboxamide
InChI Key InChI=1S/C20H17N5O3/c1-14-4-2-7-17(10-14)28-12-19-18(8-9-27-19)20(26)22-15-5-3-6-16(11-15)25-13-21-23-24-25/h2-11,13H,12H2,1H3,(H,22,26)

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings often exhibit antimicrobial properties. For instance, the presence of the tetrazole moiety in this compound may enhance its interaction with microbial enzymes or receptors, potentially inhibiting their activity.

Anti-inflammatory Potential

The phenoxy group in the structure is known to contribute to anti-inflammatory effects by modulating pathways involved in inflammation. Studies involving similar compounds have demonstrated their ability to reduce inflammatory markers in vitro.

The mechanism through which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The tetrazole ring can mimic carboxylic acids and interact with enzymes involved in metabolic pathways.
  • Receptor Modulation : The phenoxy and furan groups may facilitate binding to specific receptors, altering signaling pathways associated with inflammation and infection.
  • Electrostatic Interactions : The overall charge distribution in the molecule allows for various interactions with biological targets.

Case Studies

Several studies have assessed the biological activity of related compounds:

  • Study on Antimicrobial Effects : A compound similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as an antimicrobial agent.
  • Anti-inflammatory Activity Assessment : In vitro studies demonstrated that related compounds reduced levels of pro-inflammatory cytokines in macrophage cultures, indicating potential therapeutic applications for inflammatory diseases.

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds:

Compound Biological Activity Key Features
2-(4-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamideModerate antimicrobial activitySimilar phenoxy and tetrazole structure
2-(3-chlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamideStrong anti-inflammatory effectsChlorine substituent enhances activity
2-(3-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propionamideLow cytotoxicityPropionamide group alters potency

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogous furan-carboxamides, benzamides, and tetrazole-containing derivatives. Below is a comparative analysis based on available evidence:

Structural Analogues in Furan-Carboxamide Class

Compound Name Key Structural Features Physicochemical/Biological Notes
Fenfuram (2-Methyl-N-phenyl-3-furancarboxamide) Furan-3-carboxamide with 2-methyl and N-phenyl groups Used as a fungicide; lacks tetrazole, reducing hydrogen-bonding capacity compared to the target compound.
N-(4-Carbamoylphenyl)furan-3-carboxamide Furan-3-carboxamide with a 4-carbamoylphenyl group Carbamoyl group enhances polarity but may reduce metabolic stability compared to tetrazole.
N-(4-(5-(Ethylthio)-1H-tetrazol-1-yl)phenyl)benzofuran-2-carboxamide Benzofuran-carboxamide with tetrazole and ethylthio substituents Benzofuran core increases aromaticity and rigidity; ethylthio group introduces sulfur-based reactivity.

Tetrazole-Containing Analogues

Compound Name Key Structural Features Functional Differences
3-[[2-[[4-Ethyl-5-[(3-methylphenoxy)methyl]-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]benzoic acid Triazole-thioether with 3-methylphenoxymethyl and benzoic acid Triazole replaces tetrazole, altering π-stacking and hydrogen-bonding profiles. Carboxylic acid enhances solubility.
N-(3-(1H-Tetrazol-1-yl)phenyl)benzamide derivatives Benzamide core with tetrazole-substituted phenyl Benzamide’s planar structure vs. furan’s oxygen-containing heterocycle may influence target selectivity.

Agrochemical Analogues

Compound Name Key Structural Features Applications and Limitations
Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Benzamide with isopropoxy and trifluoromethyl groups Broad-spectrum fungicide; trifluoromethyl enhances lipophilicity but may increase environmental persistence.
Mepronil (2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide) Benzamide with isopropoxy and methyl groups Similar to flutolanil but with reduced steric bulk; methyl group may limit metabolic stability.

Key Research Findings and Implications

  • Tetrazole vs.
  • Phenoxymethyl Substituents: The 3-methylphenoxymethyl group mirrors lipophilic motifs in agrochemicals like fenfuram but introduces steric constraints that may affect binding pocket accessibility .
  • Synthetic Challenges : highlights methodologies for furan-carboxamide synthesis (e.g., hydrazone and acyl azide derivatization), suggesting feasible routes for modifying the target compound’s substituents .

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